molecular formula C15H14F3NO3S2 B2529032 3-(Thiophen-2-yl)-1-((2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine CAS No. 2194906-90-4

3-(Thiophen-2-yl)-1-((2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine

Cat. No. B2529032
CAS RN: 2194906-90-4
M. Wt: 377.4
InChI Key: IMWBVGHCCYVZKF-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine derivative. Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms. The compound also contains a thiophen-2-yl group, a trifluoromethoxy group, and a phenylsulfonyl group attached to the pyrrolidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the five-membered pyrrolidine ring, with the various substituents contributing to the overall molecular geometry. The presence of the trifluoromethoxy group could introduce a strong electron-withdrawing effect, potentially influencing the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethoxy group could make the compound relatively polar, potentially affecting its solubility in various solvents .

Scientific Research Applications

Antioxidant Applications

Thiophene derivatives have been explored for their potential antioxidant activities. A study on novel 1H-3-indolyl derivatives containing thiophene demonstrated significant antioxidant activity, highlighting the role of thiophene derivatives in developing efficient antioxidants. This could imply that "3-(Thiophen-2-yl)-1-((2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine" might exhibit antioxidant properties suitable for various applications, including medicinal chemistry and materials science (Aziz et al., 2021).

Photovoltaic Studies

Compounds containing thiophene units have been utilized in the synthesis of materials for photovoltaic applications. A research study on dicopper(I) complexes with acetylide-functionalized pyridinyl-based ligands, including thiophene moieties, showed moderate power conversion efficiency in dye-sensitized solar cells (DSSCs), indicating the utility of such compounds in renewable energy technologies (Jayapal et al., 2018).

Drug Discovery and Medicinal Chemistry

The structural motif of pyrrolidine sulfone is common in drug discovery efforts, especially in the context of developing selective receptor agonists or antagonists. A study described the discovery of phenyl pyrrolidin sulfones as selective RORγt inverse agonists, showcasing the importance of this structural framework in developing therapeutics for conditions like autoimmune diseases (Duan et al., 2019).

Materials Science

Compounds containing sulfone and pyrrolidine units are also relevant in materials science, for example, in the synthesis of polymers with specific properties. A study on the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties highlighted the potential of such compounds in creating materials with low dielectric constants and high thermal stability (Liu et al., 2013).

Mechanism of Action

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. Given its complex structure, it could have interesting chemical and physical properties worth investigating .

properties

IUPAC Name

3-thiophen-2-yl-1-[2-(trifluoromethoxy)phenyl]sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO3S2/c16-15(17,18)22-12-4-1-2-6-14(12)24(20,21)19-8-7-11(10-19)13-5-3-9-23-13/h1-6,9,11H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWBVGHCCYVZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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